N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE
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Overview
Description
N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide typically involves the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-aminophenyl)acetohydrazide: Similar structure but with an amino group instead of a nitro group.
N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenyl)acetohydrazide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N’-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of both a pyrazole ring and a nitrophenyl group, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H17N5O3 |
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Molecular Weight |
315.33g/mol |
IUPAC Name |
N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H17N5O3/c1-3-19-11(2)13(10-17-19)9-16-18-15(21)8-12-4-6-14(7-5-12)20(22)23/h4-7,9-10H,3,8H2,1-2H3,(H,18,21)/b16-9+ |
InChI Key |
DDYBEBHEMNAVGT-CXUHLZMHSA-N |
SMILES |
CCN1C(=C(C=N1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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